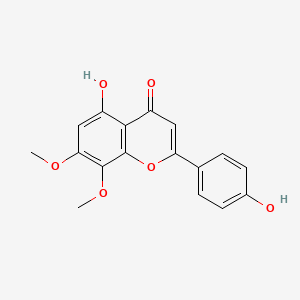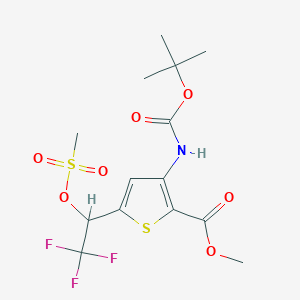
4',5-Dihydroxy-7,8-dimethoxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’,5-Dihydroxy-7,8-dimethoxyflavone is a flavonoid compound known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Dihydroxy-7,8-dimethoxyflavone typically involves the selective O-alkylation and dealkylation of flavonoids . The process may include the use of specific reagents and catalysts to achieve the desired methoxy and hydroxy substitutions on the flavonoid backbone.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis likely involves scalable chemical processes that ensure high yield and purity. The use of advanced organic synthesis techniques and purification methods would be essential for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4’,5-Dihydroxy-7,8-dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into different hydroxyflavones or flavanones.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed: The major products formed from these reactions include various hydroxylated and methoxylated flavonoids, each with distinct biological activities and properties .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other complex flavonoids and studying reaction mechanisms.
Biology: Investigated for its role in modulating enzyme activities and cellular processes.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways. For instance, it has been shown to upregulate the expression of heme oxygenase-1 via the p38 mitogen-activated protein kinase/nuclear factor-erythroid factor 2-related factor 2 (MAPK/Nrf2) pathway in human cardiac fibroblasts . This pathway is crucial for its antioxidant and anti-inflammatory activities.
Similar Compounds:
- 5-Hydroxy-7,8-dimethoxyflavone
- 5-Hydroxy-7,8,2’,3’-tetramethoxyflavone
- 5,4’-Dihydroxy-7,8,2’,3’-tetramethoxyflavone
Uniqueness: 4’,5-Dihydroxy-7,8-dimethoxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other flavonoids. Its dual hydroxy and methoxy groups contribute to its potent antioxidant and enzyme inhibitory properties .
Propriétés
| 6608-33-9 | |
Formule moléculaire |
C17H14O6 |
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
5-hydroxy-2-(4-hydroxyphenyl)-7,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-14-8-12(20)15-11(19)7-13(23-17(15)16(14)22-2)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3 |
Clé InChI |
FTFPXINQVCVDEY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC |
melting_point |
292 - 294 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-3-[(2-methylphenyl)methyl]oxan-2-yl]oxyphenyl]-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B12860003.png)

![7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12860027.png)

![7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12860045.png)
